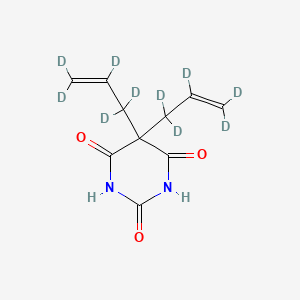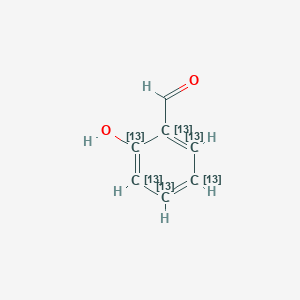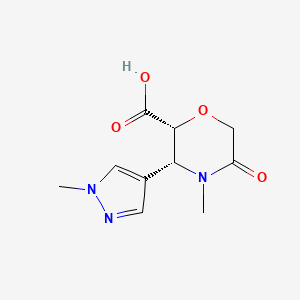
(R,S)-Epoxy Leucine Carfilzomib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,S)-Epoxy Leucine Carfilzomib is a synthetic tetrapeptide epoxyketone and a potent proteasome inhibitor. It is primarily used as an antineoplastic agent for the treatment of multiple myeloma, a type of blood cancer. Carfilzomib works by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, thereby inhibiting its proteolytic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from simple amino acid derivatives. The key steps include the formation of the epoxyketone moiety and the coupling of peptide fragments. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of Carfilzomib follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated peptide synthesizers, high-throughput purification systems, and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(R,S)-Epoxy Leucine Carfilzomib undergoes various chemical reactions, including:
Oxidation: The epoxyketone moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxyketone group.
Substitution: The compound can undergo nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of the epoxyketone moiety can lead to the formation of a ketone derivative, while reduction can yield an alcohol derivative .
Applications De Recherche Scientifique
(R,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome inhibition and peptide synthesis.
Biology: Employed in research on protein degradation pathways and cellular stress responses.
Medicine: Investigated for its therapeutic potential in treating various cancers and neurodegenerative diseases.
Industry: Utilized in the development of new proteasome inhibitors and related pharmaceuticals
Mécanisme D'action
Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This binding inhibits the proteasome’s proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, which is crucial for protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: An oral proteasome inhibitor with similar applications.
Oprozomib: A proteasome inhibitor under investigation for its therapeutic potential
Uniqueness
Carfilzomib is unique due to its irreversible binding mechanism, which provides more sustained proteasome inhibition compared to reversible inhibitors like Bortezomib. This results in a different efficacy and safety profile, making Carfilzomib a valuable option for patients who have developed resistance to other proteasome inhibitors .
Propriétés
Formule moléculaire |
C40H57N5O7 |
|---|---|
Poids moléculaire |
719.9 g/mol |
Nom IUPAC |
(2R)-4-methyl-N-[(2S)-1-[[4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32?,33-,34+,40+/m1/s1 |
Clé InChI |
BLMPQMFVWMYDKT-NYUUURFWSA-N |
SMILES isomérique |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)[C@@]2(CO2)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
SMILES canonique |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)


![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)



